molecular formula C16H24N2OS B6911457 N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B6911457
M. Wt: 292.4 g/mol
InChI Key: SVVKMTRMZXJJPS-UHFFFAOYSA-N
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Description

N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a cyclopentathiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-12-5-2-3-9-18(12)10-8-17-16(19)15-11-13-6-4-7-14(13)20-15/h11-12H,2-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVKMTRMZXJJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC(=O)C2=CC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Synthesis of the Cyclopentathiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Coupling Reactions: The piperidine and cyclopentathiophene rings are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylpiperidin-1-yl)ethyl]-thiophene-2-carboxamide
  • N-[2-(2-methylpiperidin-1-yl)ethyl]-benzothiophene-2-carboxamide

Uniqueness

N-[2-(2-methylpiperidin-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is unique due to the presence of both a piperidine ring and a cyclopentathiophene ring, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

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